molecular formula C14H15N3O2 B13893220 Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- CAS No. 832102-34-8

Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)-

Cat. No.: B13893220
CAS No.: 832102-34-8
M. Wt: 257.29 g/mol
InChI Key: DDIHBRSLYYKIDQ-UHFFFAOYSA-N
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Description

Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- is a nitro-substituted quinoline derivative featuring a pyrrolidinylmethyl group at the 2-position. The quinoline core is a heterocyclic aromatic system with a nitrogen atom at position 1, while the 6-nitro group introduces strong electron-withdrawing effects. The 2-position substitution with a pyrrolidinylmethyl moiety adds steric bulk and basicity due to the five-membered pyrrolidine ring.

Properties

CAS No.

832102-34-8

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

6-nitro-2-(pyrrolidin-1-ylmethyl)quinoline

InChI

InChI=1S/C14H15N3O2/c18-17(19)13-5-6-14-11(9-13)3-4-12(15-14)10-16-7-1-2-8-16/h3-6,9H,1-2,7-8,10H2

InChI Key

DDIHBRSLYYKIDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Introduction of the Nitro Group at the 6-Position

The nitro substituent is typically introduced by nitration of the quinoline ring or by using nitro-substituted aniline precursors in the initial quinoline synthesis.

  • Nitration of Quinoline : Direct electrophilic aromatic substitution nitration using nitric acid or mixed acid reagents can selectively introduce the nitro group at the 6-position due to electronic and steric effects.
  • Use of 6-Nitroaniline as Starting Material : Employing 6-nitroaniline in Skraup or Friedländer syntheses leads to quinoline derivatives bearing the nitro substituent at the 6-position inherently.

Introduction of the 2-(1-pyrrolidinylmethyl) Group

The 2-position substitution with a 1-pyrrolidinylmethyl group is generally achieved by nucleophilic substitution or reductive amination strategies on a suitable quinoline precursor bearing a leaving group or aldehyde at the 2-position.

  • Reductive Amination Route : Quinoline-2-carboxaldehyde derivatives can be reacted with pyrrolidine under reductive amination conditions (e.g., using sodium triacetoxyborohydride) to yield 2-(1-pyrrolidinylmethyl)quinolines.
  • Nucleophilic Substitution : Halogenated quinoline derivatives at the 2-position (e.g., 2-chloroquinoline) can undergo nucleophilic substitution with pyrrolidine to install the pyrrolidinylmethyl group.

Representative Synthetic Route

A documented synthetic route for related compounds involves:

  • Preparation of 6-nitroquinoline-2-carboxaldehyde : Starting from 6-nitroaniline, quinoline ring formation is achieved via Skraup synthesis or Friedländer synthesis, incorporating the nitro group at position 6 and an aldehyde at position 2.

  • Reductive Amination with Pyrrolidine : The 6-nitroquinoline-2-carboxaldehyde is reacted with pyrrolidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the 2-(1-pyrrolidinylmethyl) substituent.

  • Purification and Characterization : The product is purified by column chromatography and characterized by ^1H NMR, elemental analysis, and HPLC purity (>95%).

Summary of Key Preparation Methods and Conditions

Step Reaction Type Starting Material Reagents/Conditions Outcome Reference
1 Quinoline Ring Formation 6-Nitroaniline Skraup synthesis: glycerol, H2SO4, nitrobenzene 6-Nitroquinoline core
2 Introduction of Aldehyde 6-Nitroquinoline Formylation (e.g., Vilsmeier-Haack reaction) 6-Nitroquinoline-2-carboxaldehyde Inferred
3 Reductive Amination 6-Nitroquinoline-2-carboxaldehyde Pyrrolidine, reducing agent (NaBH(OAc)3) Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)-

Mechanistic Insights

  • Skraup Synthesis Mechanism : Glycerol is dehydrated by sulfuric acid to acrolein, which reacts with aniline derivatives to form intermediates that cyclize into dihydroquinoline and are oxidized to quinoline.
  • Reductive Amination : The aldehyde group at the 2-position forms an imine with pyrrolidine, which is subsequently reduced to yield the stable 2-(1-pyrrolidinylmethyl) substituent.

Research Results and Analytical Data

  • Purity : Products obtained via these methods typically show >95% purity by HPLC.
  • Yield : Reductive amination steps yield around 36% isolated product after purification.
  • Characterization : ^1H NMR confirms the presence of quinoline aromatic protons, nitro substituent effects, and pyrrolidinylmethyl methylene protons.
  • Elemental Analysis : Matches theoretical values for carbon, hydrogen, and nitrogen, confirming compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and strong acids or bases for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural and electronic differences between Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- 2-(pyrrolidinylmethyl), 6-nitro C₁₄H₁₆N₄O₂ ~284.3* Strong electron-withdrawing nitro group; pyrrolidine enhances solubility/basicity
6-Nitro-2-(piperazin-1-yl)quinoline 2-piperazinyl, 6-nitro C₁₃H₁₄N₄O₂ 258.28 Piperazine (6-membered, 2N) increases basicity and hydrogen-bonding capacity
5-Nitro-6-(pyrrolidin-1-yl)quinoline 5-nitro, 6-pyrrolidinyl C₁₃H₁₃N₃O₂ 243.26 Positional isomerism alters electronic distribution; reduced steric hindrance
Chloroquine 4-piperazinyl, 7-chloro C₁₈H₂₆ClN₃ 319.87 Antimalarial activity via heme polymerization inhibition; 4-substitution critical
Quinoline, 6-nitro- (CAS 613-50-3) 6-nitro C₉H₆N₂O₂ 174.16 Parent compound; lacks 2-substituent, higher volatility (ΔsubH = 101.50 kJ/mol)

*Estimated based on similar structures.

Key Observations:

Substituent Position : The 2-position substitution in the target compound contrasts with chloroquine’s 4-piperazinyl group, which is critical for antimalarial activity . Positional differences significantly alter binding modes in biological systems.

Heterocycle Effects : The pyrrolidinylmethyl group (5-membered, 1N) offers lower basicity but reduced steric hindrance compared to piperazinyl (6-membered, 2N) .

Physicochemical and Thermodynamic Properties

  • Solubility and Basicity: The pyrrolidinylmethyl group enhances water solubility compared to unsubstituted 6-nitroquinoline . Piperazinyl analogs (e.g., 6-Nitro-2-piperazinylquinoline) exhibit higher basicity due to additional nitrogen atoms .
  • Thermal Stability: The sublimation enthalpy (ΔsubH) of unsubstituted 6-nitroquinoline is 101.50 kJ/mol at 343 K . The bulkier 2-substituent in the target compound likely reduces volatility and increases melting point.

Biological Activity

Quinoline derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. Among these, Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activities associated with this compound, drawing on various studies to present a comprehensive overview.

Chemical Structure and Properties

Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)- is characterized by the presence of a nitro group and a pyrrolidinylmethyl substituent. This unique structure is believed to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit a broad spectrum of antimicrobial activity. For instance, studies have shown that quinoline-based compounds can effectively inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected derivatives have been documented, highlighting their potency against pathogens.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget OrganismMIC (µg/ml)Activity Type
Quinoline AStaphylococcus aureus15Bactericidal
Quinoline BEscherichia coli30Bacteriostatic
Quinoline CBacillus subtilis7.81Bactericidal

The presence of the pyrrolidinyl group has been linked to enhanced antibacterial activity, as evidenced by studies showing that derivatives with this substituent often outperform standard antibiotics like ampicillin .

Anticancer Activity

Quinoline derivatives, including Quinoline, 6-nitro-2-(1-pyrrolidinylmethyl)-, have been investigated for their anticancer properties. Notably, these compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer potential of quinoline derivatives, it was found that those containing the pyrrolidinylmethyl group exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives often correlates with their chemical structure. Research has identified key structural features that enhance activity:

  • Nitro Group: Enhances lipophilicity and may facilitate cellular uptake.
  • Pyrrolidinyl Substituent: Associated with increased interaction with biological targets.

Table 2: Structure-Activity Relationships

Structural FeatureObserved Effect
Nitro GroupIncreased antimicrobial potency
Pyrrolidinyl GroupEnhanced cytotoxicity in cancer cells

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